6-oxo-N-[1-(3-phenylpropyl)piperidin-3-yl]-4,5-dihydro-1H-pyridazine-3-carboxamide
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Overview
Description
6-oxo-N-[1-(3-phenylpropyl)piperidin-3-yl]-4,5-dihydro-1H-pyridazine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-[1-(3-phenylpropyl)piperidin-3-yl]-4,5-dihydro-1H-pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridazine rings. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenylpropyl group via substitution reactions.
Amidation Reactions: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-[1-(3-phenylpropyl)piperidin-3-yl]-4,5-dihydro-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
6-oxo-N-[1-(3-phenylpropyl)piperidin-3-yl]-4,5-dihydro-1H-pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Study of its effects on biological systems, including its potential as an analgesic or anti-inflammatory agent.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-oxo-N-[1-(3-phenylpropyl)piperidin-3-yl]-4,5-dihydro-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridazine derivatives, such as:
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- Fentanyl analogues .
Uniqueness
What sets 6-oxo-N-[1-(3-phenylpropyl)piperidin-3-yl]-4,5-dihydro-1H-pyridazine-3-carboxamide apart is its unique combination of functional groups and structural features, which may confer specific biological activities and pharmacological properties not found in other similar compounds.
Properties
IUPAC Name |
6-oxo-N-[1-(3-phenylpropyl)piperidin-3-yl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-18-11-10-17(21-22-18)19(25)20-16-9-5-13-23(14-16)12-4-8-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,20,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJABNRXFXSYXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)C3=NNC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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